

Phosphodiesterase 10-IN-2: A Technical Overview of its Discovery and Synthesis

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Compound of Interest

Compound Name: *Phosphodiesterase 10-IN-2*

Cat. No.: *B15574655*

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Introduction

Phosphodiesterase 10-IN-2, also known as THPP-4, is a potent and orally active inhibitor of phosphodiesterase 10A (PDE10A).^[1] PDE10A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), playing a critical role in signal transduction in the brain, particularly in the striatum.^{[2][3]} Its unique expression profile has made it a compelling therapeutic target for central nervous system (CNS) disorders, most notably schizophrenia. This document provides a comprehensive technical guide to the discovery, synthesis, and biological characterization of **Phosphodiesterase 10-IN-2**.

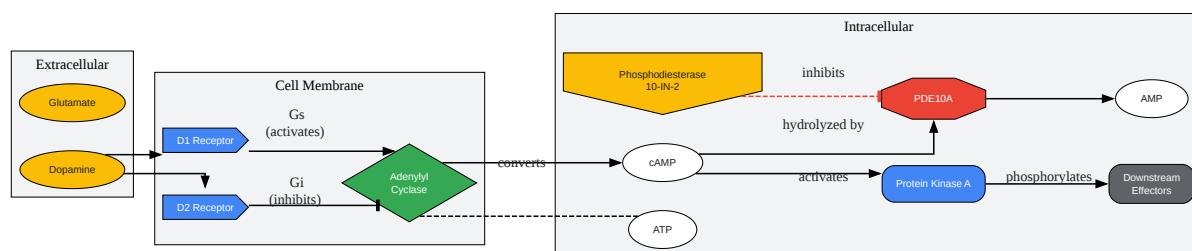
Quantitative Data Summary

The following table summarizes the key quantitative data for **Phosphodiesterase 10-IN-2**, providing a clear comparison of its biochemical potency.

Parameter	Value	Species	Assay Conditions	Reference
Ki	4.5 nM	Human	Recombinant PDE10A2	[1]
Molecular Weight	412.87 g/mol	N/A	N/A	[1]
Molecular Formula	C ₂₀ H ₂₁ ClN ₆ O ₂	N/A	N/A	[1]

Signaling Pathway and Mechanism of Action

Inhibition of PDE10A by **Phosphodiesterase 10-IN-2** leads to an accumulation of intracellular cAMP and cGMP. This elevation in second messengers modulates the activity of downstream signaling pathways, including the protein kinase A (PKA) and protein kinase G (PKG) pathways. In the context of the striatum, this modulation of cyclic nucleotide levels is believed to influence the activity of medium spiny neurons, which is a key focus for the development of novel antipsychotic therapies.[2][3]



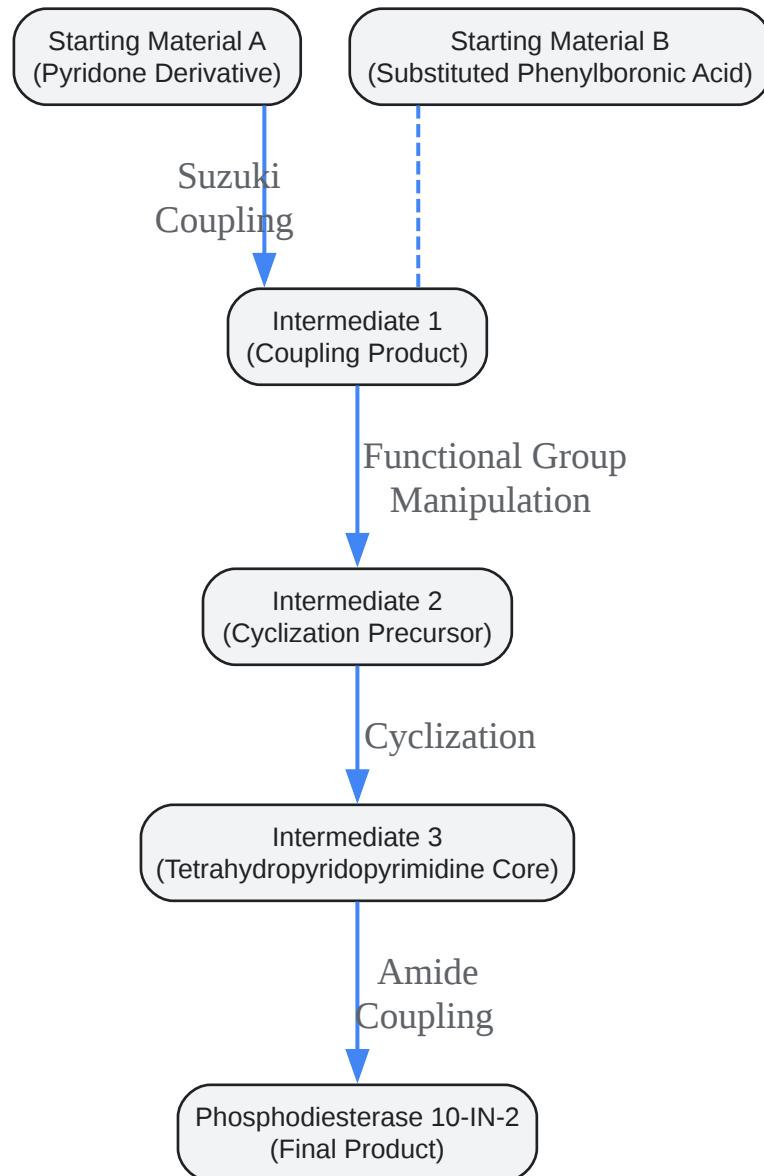
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Caption: PDE10A signaling pathway and the inhibitory action of **Phosphodiesterase 10-IN-2**.

Synthesis and Discovery

Phosphodiesterase 10-IN-2 was identified through the systematic optimization of a novel high-throughput screening (HTS) lead. The core structure is a tetrahydropyridopyrimidine scaffold. While the specific, detailed synthesis protocol from the primary publication by Raheem et al. is not publicly available, a general synthetic route for similar compounds involves a multi-step process.

A plausible, generalized synthetic workflow is outlined below. It is important to note that this is a representative synthesis and may not reflect the exact conditions used for the preparation of **Phosphodiesterase 10-IN-2**.

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References

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